molecular formula C9H11Cl2NO B13003334 (4,5-Dichloro-2-ethoxyphenyl)methanamine

(4,5-Dichloro-2-ethoxyphenyl)methanamine

Cat. No.: B13003334
M. Wt: 220.09 g/mol
InChI Key: DKKFKEVBYWIHJY-UHFFFAOYSA-N
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Description

(4,5-Dichloro-2-ethoxyphenyl)methanamine is an organic compound with the molecular formula C9H11Cl2NO It is a derivative of phenylmethanamine, characterized by the presence of two chlorine atoms and an ethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dichloro-2-ethoxyphenyl)methanamine typically involves the chlorination of 2-ethoxyphenylmethanamine. The process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the 4 and 5 positions of the benzene ring. The reaction is usually conducted in an inert solvent such as dichloromethane, and the temperature is maintained at a moderate level to prevent over-chlorination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(4,5-Dichloro-2-ethoxyphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.

Scientific Research Applications

(4,5-Dichloro-2-ethoxyphenyl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4,5-Dichloro-2-ethoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-2-ethoxyphenyl)methanamine
  • (2,4-Dichlorophenyl)methanamine
  • (4,5-Dichloro-2-methoxyphenyl)methanamine

Uniqueness

(4,5-Dichloro-2-ethoxyphenyl)methanamine is unique due to the specific positioning of the chlorine atoms and the ethoxy group on the benzene ring. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

(4,5-dichloro-2-ethoxyphenyl)methanamine

InChI

InChI=1S/C9H11Cl2NO/c1-2-13-9-4-8(11)7(10)3-6(9)5-12/h3-4H,2,5,12H2,1H3

InChI Key

DKKFKEVBYWIHJY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1CN)Cl)Cl

Origin of Product

United States

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